molecular formula C10H21NO3S B1600576 N-BOC-D/L-METHIONINOL CAS No. 92148-47-5

N-BOC-D/L-METHIONINOL

Cat. No.: B1600576
CAS No.: 92148-47-5
M. Wt: 235.35 g/mol
InChI Key: IPIBDQMAIDPJBU-UHFFFAOYSA-N
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Description

N-BOC-D/L-METHIONINOL: is an organic compound with the molecular formula C10H21NO3S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylsulfanyl group attached to a butan-2-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxy and methylsulfanyl groups. One common method involves the use of Boc acid anhydride and ethanol, followed by the addition of a 70% ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed cross-coupling reactions with aryl halides and tert-butyl carbamate has been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: N-BOC-D/L-METHIONINOL is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It serves as a building block in organic synthesis and is used in various chemical reactions to introduce specific functional groups.

Biology and Medicine: In biological research, this compound is used as a reference standard for pharmaceutical testing . It is also explored for its potential biological activities and interactions with molecular targets.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes or proteins, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: N-BOC-D/L-METHIONINOL is unique due to the presence of both hydroxy and methylsulfanyl groups on the butan-2-yl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-4-methylsulfanylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBDQMAIDPJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463414
Record name tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92148-47-5
Record name tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)methioninate (47.7 g, 0.181 mol) in THF (500 mL) was added lithium borohydride (16.0 g, 0.734 mol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 2 hours, the reaction mixture was diluted with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate. MS ESI calc'd. for C10H22NO3S [M+H]+ 236. found 236. 1H NMR (400 MHz, CD3OD) δ 3.68-3.64 (m, 1H), 3.54-3.47 (m, 2H), 2.59-2.48 (m, 2H), 2.10 (s, 3H), 1.88-1.64 (m, 2H), 1.49 (s, 9H).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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